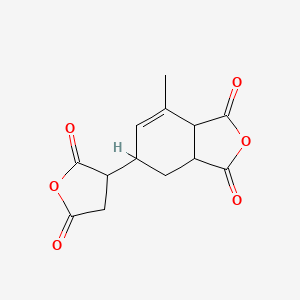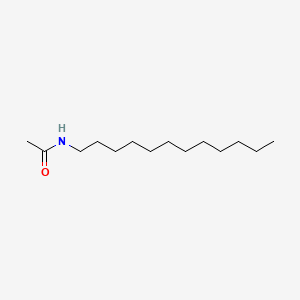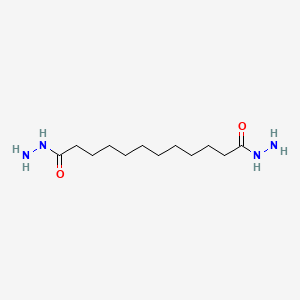
3-(2-Chloroethyl)pyridine hydrochloride
Overview
Description
“3-(2-Chloroethyl)pyridine hydrochloride” is a chemical compound with the molecular formula C7H9Cl2N . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of “this compound” involves several steps . The process begins with 3-methylpyridine as a raw material, which is oxidized into 3-picolinic acid with potassium permanganate . The 3-picolinic acid then reacts with methanol to produce methyl pyridine-3-carboxylate . This compound is then reduced to 3-pyridinemethanol, which reacts with thionyl chloride to produce the target product, namely, "this compound" .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H8ClN.ClH/c8-4-3-7-2-1-5-9-6-7;/h1-2,5-6H,3-4H2;1H . The molecular weight of the compound is 178.06 g/mol .
Chemical Reactions Analysis
Pyridinium salts, which include “this compound”, have been highlighted for their synthetic routes and reactivity . They are important in the formation of pyridinium ionic liquids and pyridinium ylides .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 178.06 g/mol .
Scientific Research Applications
Carcinogenicity Studies
- Bioassay for Carcinogenicity : 2-(Chloromethyl)pyridine hydrochloride, structurally similar to 3-(2-Chloroethyl)pyridine hydrochloride, was studied for potential carcinogenicity. This research used Fischer 344 rats and B6C3F1 mice to investigate the carcinogenic effects, finding no significant association between the compound and tumor incidence in the animals tested (National Toxicology Program Technical Report Series, 1979).
Chemical Synthesis and Structural Analysis
- Synthesis of Derivatives : this compound has been utilized in the synthesis of complex chemical structures. An example includes the synthesis of 3-(2-aryl-2-oxoethyl)-3-methoxy-2-oxo-2,3-dihydroimidazo[1,2-a]pyridines, which are formed when reacted with hydrochloric acid (Aliev et al., 2007).
- Crystallography Studies : The molecular structure of 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, closely related to this compound, was analyzed using X-ray crystallography. This study provided detailed insights into the molecular geometry and intermolecular interactions of the compound (Jasinski et al., 2009).
Inhibition of Steel Corrosion
- Corrosion Inhibition Properties : A study on pyridine derivatives including 2-(3-methyl-1H-pyrazol-5-yl) pyridine revealed their effectiveness in inhibiting the corrosion of steel in hydrochloric acid solutions. This indicates potential applications of this compound in similar corrosion inhibition processes (Bouklah et al., 2005).
Interaction with Biological Molecules
- Interactions with Palladium(II) and Platinum(II) : Research on asymmetric diorganotellurides containing substituted pyridyl groups, including 2-(2-chloroethyl)pyridine, showed their ability to form complexes with palladium(II) and platinum(II). The study also involved crystallographic analysis to understand the behavior of these complexes, demonstrating the utility of this compound in forming metal complexes (Khalid & Singh, 1997).
Hydrochloride Compounds in Chemical Reactions
- Reactions of Pyridine Hydrochloride : Pyridine hydrochloride, closely related to this compound, has been used efficiently in the synthesis of chloro compounds from bromo derivatives in pyridine and quinoline series, showcasing its versatility in organic synthesis (Mongin et al., 1996).
Catalytic Applications
- Recyclable Catalyst for Acylation : 4-(N,N-Dimethylamino)pyridine hydrochlorchloride, similar to this compound, has been utilized as a recyclable catalyst in the acylation of inert alcohols and phenols. This demonstrates the potential of this compound in catalytic applications, particularly in organic synthesis processes (Liu et al., 2014).
Chemical Synthesis and Structural Analysis (Continued)
- Study on Elimination Reactions : A study on the base-induced β-elimination reactions of 2-(2-chloroethyl)pyridine, which is structurally related to this compound, provided insights into the mechanism and proton-activating factors in such reactions. This kind of research aids in understanding the chemical behavior and reactivity of pyridine derivatives in organic synthesis (Alunni & Busti, 2001).
Safety and Hazards
“3-(2-Chloroethyl)pyridine hydrochloride” is classified as a dangerous substance . It can cause skin irritation and serious eye irritation . The safety information pictograms associated with this compound are GHS05 and GHS07 . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .
Mechanism of Action
Target of Action
3-(2-Chloroethyl)pyridine hydrochloride is a structurally diverse pyridinium salt . Pyridinium salts are familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . .
Mode of Action
Pyridinium salts, in general, are known for their reactivity and importance as pyridinium ionic liquids, pyridinium ylides, anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .
Biochemical Pathways
Given the broad range of applications of pyridinium salts, it can be inferred that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the compound is a solid under normal conditions and it is stored in an inert atmosphere at 2-8°C .
Result of Action
Pyridinium salts, in general, are known for their applications in materials science and biological issues related to gene delivery .
Action Environment
It is known that the compound is stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability.
Biochemical Analysis
Biochemical Properties
3-(2-Chloroethyl)pyridine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. For instance, it can alkylate DNA and proteins, affecting their normal biological activities. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. The compound can induce apoptosis in cancer cells by disrupting the normal signaling mechanisms and triggering cell death pathways. Additionally, it can alter gene expression profiles, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound can inhibit DNA synthesis by forming cross-links with DNA strands, preventing their replication. This inhibition is particularly significant in rapidly dividing cells, such as cancer cells, making the compound a potential candidate for anticancer therapies. Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in persistent changes in cellular behavior, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic benefits, while at high doses, it can cause significant toxic or adverse effects. Threshold effects have been observed, where a specific dosage range induces the desired therapeutic outcome without causing harm. Exceeding this threshold can lead to severe toxicity, including organ damage and systemic toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can undergo biotransformation, leading to the formation of metabolites that may have different biological activities. These metabolic processes are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are crucial for the compound’s efficacy and safety .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may accumulate in the nucleus, where it can interact with DNA and other nuclear proteins, leading to changes in gene expression and cellular behavior. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
3-(2-chloroethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c8-4-3-7-2-1-5-9-6-7;/h1-2,5-6H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHZTJNWQBPUGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195092 | |
| Record name | Pyridine, 3-(2-chloroethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4226-36-2 | |
| Record name | Pyridine, 3-(2-chloroethyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004226362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 3-(2-chloroethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Butanoic acid, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-](/img/structure/B1345986.png)




![5-[3-(5-cyano-1-ethyl-4-methyl-2,6-dioxopyridin-3-ylidene)prop-1-enyl]-1-ethyl-6-hydroxy-4-methyl-2-oxopyridine-3-carbonitrile;N,N-diethylethanamine](/img/structure/B1345995.png)








